2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Overview
Description
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a useful research compound. Its molecular formula is C12H24Br2N4S2 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide is 447.97886 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks constructed with derivatives similar to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide have shown promise in environmental applications. For instance, thiophene-based MOFs exhibit efficient luminescence sensing for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This finding is significant in developing recyclable detection sensors for these contaminants (Zhao et al., 2017).
Synthesis and Reactivity Studies
Research has delved into the synthesis and reactivity of compounds related to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide. For example, studies on tetrahydrodicyclobuta[b,d]thiophene have revealed its unusually enhanced reactivities due to large ring strain, leading to interesting chemical behaviors (Nakayama & Kuroda, 1993).
Catalytic Applications
Certain bis(amidate) lanthanide amides, which are structurally related to the compound , have been successfully used as catalysts in the addition of amines to carbodiimides. These catalysts have shown efficacy in transformations under solvent-free conditions, highlighting their potential in green chemistry applications (Cheng et al., 2015).
Novel Hybrid Molecule Synthesis
Innovative synthesis methods have been developed for novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), linked to various moieties. These methods demonstrate the versatility of compounds related to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide in creating diverse molecular structures (Diab et al., 2021).
Antimicrobial Studies
Research into similar compounds has included studying their antimicrobial activities. For instance, fused thiazolopyrimidine derivatives have been evaluated for their antimicrobial properties, contributing to the understanding of the biological applications of these compounds (Gupta & Chaudhary, 2013).
Properties
IUPAC Name |
2-[4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S2.2BrH/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12;;/h1-10H2,(H,13,14)(H,15,16);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMRHYALVKWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCCSC2=NCCCN2.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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